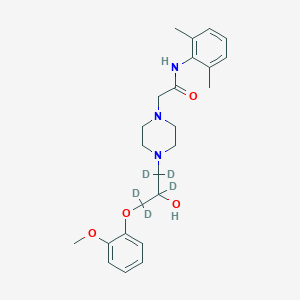

Ranolazine-d5

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Science

Deuterium labeling is a cornerstone technique in modern pharmaceutical science, providing researchers with invaluable tools for drug development and analysis. The incorporation of deuterium, a stable isotope of hydrogen, into a molecule allows for precise tracking and quantification within biological systems. This is particularly significant in analytical chemistry, where deuterated compounds serve as internal standards in mass spectrometry-based assays. By possessing a similar chemical behavior but a distinct mass, these labeled analogs enable highly accurate and selective measurement of parent drugs in complex biological matrices, thereby enhancing the reliability of pharmacokinetic and pharmacodynamic studies. Ranolazine-d5 exemplifies this significance, functioning as a critical internal standard for the precise quantification of its parent drug, ranolazine (B828). caymanchem.comglpbio.commusechem.comclearsynth.com

Overview of Isotopic Substitution in Drug Discovery and Development Methodologies

Isotopic substitution, utilizing stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a versatile methodology applied throughout the drug discovery and development pipeline. These labeled compounds are synthesized either by incorporating isotope-containing precursors or through direct exchange reactions. symeres.comhwb.gov.in In drug discovery, stable isotope analogs are instrumental in elucidating metabolic pathways, assessing drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADME), and developing sensitive analytical techniques. For instance, the development and validation of analytical methods for drug candidates often rely on the availability of their corresponding deuterated standards, such as this compound, to ensure accuracy and precision in quantitative analyses. caymanchem.comglpbio.comaxios-research.comclearsynth.com

Role of Stable Isotope Analogs in Mechanistic and Analytical Research

Stable isotope analogs play a pivotal role, particularly in analytical research, by providing the means for precise quantitative measurements. This compound, a deuterated analog of the anti-anginal drug ranolazine, is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of ranolazine. caymanchem.comglpbio.comclearsynth.comlabchem.com.my Its utility extends to analytical method development, method validation, and quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.comclearsynth.com By co-eluting with the unlabeled analyte but being distinguishable by mass, this compound allows for the correction of variations in sample preparation, ionization efficiency, and detector response, thereby ensuring robust and reliable analytical data. While deuterium labeling in general can be used to study mechanistic aspects through the kinetic isotope effect, the specific contribution of this compound is firmly rooted in its application as a high-quality analytical tool. musechem.comsymeres.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-RIXVBNTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Ranolazine D5

Site-Specific Deuteration Approaches for Ranolazine-d5

The introduction of deuterium (B1214612) into organic molecules can be achieved through various methods, often aiming for site-specific labeling to control isotopic enrichment and potential effects on metabolic stability.

Catalytic deuterium exchange is a widely recognized technique for introducing deuterium into organic molecules, frequently employing transition metal catalysts. eurekaselect.com While this method is a common strategy in the synthesis of deuterated compounds, the specific catalytic deuterium exchange methods utilized for the site-specific deuteration of this compound are not detailed in the provided search results.

Ranolazine (B828) is known to exist as a racemic mixture, indicating the presence of both enantiomers google.comgoogleapis.comjustia.com. Stereoselective deuteration techniques are designed to introduce deuterium atoms into specific stereochemical configurations. However, the reviewed literature does not offer information regarding the application of stereoselective deuteration techniques in the synthesis of this compound.

Chemical Transformation Pathways for this compound Derivations

This compound is primarily manufactured and utilized as a characterized chemical compound, functioning as a stable isotope-labeled reference standard. Its main applications lie in analytical method development, method validation, and quality control processes within pharmaceutical research and development axios-research.com. The scientific literature reviewed does not describe any specific chemical transformations or derivatizations performed on this compound itself. Its role is generally confined to its function as a stable isotope-labeled standard for analytical purposes.

Optimization of Deuteration Yield and Isotopic Enrichment

The effectiveness of a stable isotope-labeled standard, such as this compound, is contingent upon achieving high isotopic enrichment and consistent synthetic yields. High levels of isotopic enrichment, often exceeding 99.5% deuterium incorporation, are critical for ensuring accurate quantitative analysis in mass spectrometry-based applications google.com. While the literature confirms the existence and characterization of this compound as a reference standard, implying successful synthesis and purification, specific details concerning the optimization of its deuteration yield and isotopic enrichment processes are not provided in the reviewed sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈N₃O₄D₅ | axios-research.com |

| Molecular Weight | 432.58 | axios-research.com |

| CAS Number | Not specified in sources (non-labelled CAS: 95635-55-5) | axios-research.com |

| Primary Use | Reference Standard | axios-research.com |

Table 2: Representative Yields in Ranolazine Synthesis

| Intermediate/Product | Yield (%) | Source |

| 1-(2-methoxyphenoxy)-2,3-epoxypropane | ~80 | google.com |

| 2-chloro-N-(2,6 xylyl) ethanamide | ~84.3 | google.com |

| N-(2,6 xylyl)-2-(1-piperazinyl) ethanamide | ~71 | google.com |

| Ranolazine (crude) | ~85 | google.com |

| Ranolazine (crystallized) | ~80 | google.com |

Compound Names Mentioned:

Ranolazine

this compound

Advanced Analytical Characterization of Ranolazine D5

High-Resolution Mass Spectrometry for Isotopic Purity and Localization Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds, providing definitive information on isotopic enrichment and the location of the deuterium (B1214612) labels. nih.govrsc.org Its high mass accuracy and resolution allow for the clear distinction between isotopologs. researchgate.net

Isotopic purity is a critical parameter for deuterated standards, defining the percentage of the molecule that contains the specified number of deuterium atoms. nih.gov HRMS is used to determine the isotopic distribution by measuring the relative abundance of the unlabeled compound (d₀) and all deuterated isotopologs (d₁ through d₅). nih.govresearchgate.net The analysis involves acquiring full-scan mass spectra and integrating the ion signals for each isotopolog. rsc.org The contribution of natural isotopes (e.g., ¹³C) to the mass spectrum is calculated and subtracted to accurately determine the true isotopic enrichment. researchgate.netnih.gov For Ranolazine-d5, a high isotopic purity is expected, with the d₅ isotopolog being the most abundant species. Commercial standards of this compound typically report a purity of ≥99% for all deuterated forms combined (d₁-d₅). caymanchem.com

| Isotopolog | Mass Shift | Theoretical Natural Abundance (%) | Example Observed Relative Abundance (%) | Isotopic Purity Contribution (%) |

|---|---|---|---|---|

| d₀ (Unlabeled Ranolazine) | M+0 | 100 | 0.2 | - |

| d₁ | M+1 | 27.5 | 0.1 | - |

| d₂ | M+2 | 4.0 | 0.1 | - |

| d₃ | M+3 | 0.4 | 0.3 | 0.3 |

| d₄ | M+4 | 0.03 | 1.1 | 1.1 |

| d₅ | M+5 | - | 98.2 | 98.2 |

Tandem mass spectrometry (MS/MS) experiments are conducted to elucidate the fragmentation pathways of this compound, which helps to confirm the location of the deuterium labels. The formal name, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl-1,1,2,3,3-d₅]-1-piperazineacetamide, indicates that all five deuterium atoms are located on the propyl chain connecting the piperazine (B1678402) and phenoxy groups. caymanchem.com

The fragmentation of unlabeled Ranolazine (B828) typically involves cleavages at the ether linkage and on either side of the piperazine ring. When this compound is subjected to collision-induced dissociation (CID), the resulting fragment ions are analyzed for their mass-to-charge (m/z) ratio. Fragments that retain the deuterated propyl group will exhibit a mass shift of +5 Da compared to the corresponding fragments from unlabeled Ranolazine. For instance, cleavage between the piperazine ring and the acetamide (B32628) group would result in a fragment containing the entire deuterated propyl-phenoxy moiety, confirming the location of the labels. The increased stability of the C-D bond compared to the C-H bond can sometimes alter fragmentation patterns, providing further evidence of the labeling site. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Analysis

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules and is crucial for verifying the site of isotopic labeling. rsc.org A combination of ¹H NMR, ¹³C NMR, and ²H NMR is used to provide a complete profile of the this compound molecule.

Deuterium (²H) NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuterium incorporation. nih.gov The ²H NMR spectrum of this compound is expected to show signals in the aliphatic region corresponding to the chemical environments of the deuterium atoms on the propyl chain. The presence of these signals confirms that deuteration has occurred, and their chemical shifts can provide information about their specific locations on the C1, C2, and C3 positions of the propyl group.

The ¹H and ¹³C NMR spectra of this compound show distinct differences when compared to those of unlabeled Ranolazine, confirming the site of deuteration.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the C1, C2, and C3 positions of the propyl chain would be absent or significantly diminished in intensity. This absence is direct evidence of deuterium substitution at these sites. researchgate.net

¹³C NMR: In the carbon NMR spectrum, the signals for the carbon atoms directly bonded to deuterium (C1, C2, and C3 of the propyl chain) are affected in two ways. First, the signals appear as multiplets due to one-bond C-D coupling. Second, these carbons exhibit an upfield isotopic shift, meaning they appear at a slightly lower chemical shift compared to the same carbons in unlabeled Ranolazine. ijpsr.comijpsr.com

| Position (Propyl Chain) | Ranolazine ¹H Shift (ppm) | This compound ¹H Shift (ppm) | Ranolazine ¹³C Shift (ppm) | This compound ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 (-CH₂-N) | ~2.5-2.7 | Absent/Reduced | ~60-62 | Upfield shifted, multiplet |

| C2 (-CH(OH)-) | ~3.9-4.1 | Absent/Reduced | ~66-68 | Upfield shifted, multiplet |

| C3 (-CH₂-O) | ~4.1-4.3 | Absent/Reduced | ~70-72 | Upfield shifted, multiplet |

This table illustrates the expected changes in ¹H and ¹³C NMR chemical shifts for the propyl chain carbons and protons of Ranolazine upon deuteration. Exact ppm values can vary based on solvent and experimental conditions.

Chromatographic Purity and Impurity Profiling of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, are essential for determining the chemical purity of this compound and for identifying and quantifying any impurities. dibru.ac.inscirp.org A validated, stability-indicating HPLC method is used to separate this compound from process-related impurities, degradation products, and its non-deuterated analog. medipol.edu.trjddtonline.info

The method typically employs a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. jddtonline.inforesearchgate.net Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity. researchgate.netscirp.org

Impurity profiling involves the identification of any substance other than this compound. Potential impurities can include:

Unlabeled Ranolazine: The starting material or a result of incomplete deuteration.

Partially Deuterated Analogs: Molecules with fewer than five deuterium atoms (d₁-d₄).

Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis. scirp.org

Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, or heat. ijpsr.comijpsr.com Studies on Ranolazine have identified several degradation products, including N-oxides and products of hydrolysis. ijpsr.comijpsr.com

| Parameter | Typical Condition |

|---|---|

| Chromatographic System | HPLC with UV or MS/MS Detector |

| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Phosphate/Acetate Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection Wavelength | 220-273 nm (UV) or specific MRM transitions (MS) |

| Injection Volume | 10 µL |

This table summarizes a typical set of HPLC conditions for the purity analysis of Ranolazine and its deuterated analogs. scirp.orgmedipol.edu.trjddtonline.inforesearchgate.net

Gas Chromatography (GC) for Volatile Impurity Analysis

The analysis of residual solvents and other volatile impurities is a critical aspect of quality control for any active pharmaceutical ingredient, including this compound. nhplab.com These impurities can be introduced during the synthesis and purification processes and must be controlled within strict limits. nhplab.com Headspace Gas Chromatography (GC) is the most prevalent technique for this analysis due to its ability to separate and quantify volatile compounds without interference from the non-volatile drug substance. wikipedia.org

In this method, a sample of this compound is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas. wikipedia.org A portion of this gas is then injected into the GC system, where the components are separated on a capillary column and detected, typically by a Flame Ionization Detector (FID). wikipedia.org The method is highly sensitive and can be tailored to a wide range of potential volatile impurities. nhplab.com The separation of deuterated compounds from their non-deuterated counterparts by GC can be influenced by the stationary phase, with nonpolar phases often showing an inverse isotope effect where the heavier compound elutes earlier. nih.gov

Interactive Data Table: Common Volatile Impurities and Typical GC-Headspace Conditions

| Volatile Impurity (Example) | Typical Limit (ICH) | GC Column | Oven Temperature Program |

| Methanol | 3000 ppm | DB-624 or equivalent | Initial 40°C, hold for 5 min, ramp to 240°C |

| Ethanol | 5000 ppm | DB-624 or equivalent | Initial 40°C, hold for 5 min, ramp to 240°C |

| Acetone | 5000 ppm | DB-624 or equivalent | Initial 40°C, hold for 5 min, ramp to 240°C |

| Dichloromethane | 600 ppm | DB-624 or equivalent | Initial 40°C, hold for 5 min, ramp to 240°C |

| Toluene | 890 ppm | DB-624 or equivalent | Initial 40°C, hold for 5 min, ramp to 240°C |

Note: The specific impurities tested would depend on the solvents used in the synthesis of this compound.

Isolation and Characterization of Deuterated Impurities

A unique challenge in the analysis of deuterated compounds like this compound is the potential for the presence of deuterated impurities. These can include molecules with varying degrees of deuteration (e.g., Ranolazine-d1, -d2, -d3, -d4) or isomers with deuterium atoms at incorrect positions. The presence and quantity of these isotopic variants are critical to establish the isotopic purity of the this compound standard.

The specific deuterated impurities present in a batch of this compound are directly related to its synthetic pathway, including the starting materials and reagents used for deuterium incorporation. ijnrd.orggoogleapis.comresearchgate.netgoogle.comchemicalbook.com As detailed synthetic procedures for this compound are not widely published, the prediction of specific deuterated impurities is challenging. However, the general approach to their isolation and characterization is well-established.

Isolation: Preparative HPLC is the primary technique used to isolate these closely related impurities. Due to the subtle differences in physicochemical properties between isotopic variants, highly efficient columns and optimized chromatographic conditions are necessary to achieve separation.

Characterization: Once isolated, a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and, consequently, the number of deuterium atoms in each impurity. ijpsr.com By comparing the mass-to-charge ratio (m/z) of the impurity with that of the main this compound compound, the level of deuteration can be confirmed. Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns, which may differ subtly between isotopic isomers. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): The absence or reduction of a signal in the ¹H NMR spectrum at a specific chemical shift, compared to the spectrum of unlabeled Ranolazine, indicates the position of deuterium substitution. researchgate.netepj-conferences.org

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of their locations and the relative abundance of different deuterated species.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and shifts in the ¹³C NMR spectrum, which can also be used to confirm the sites of deuteration. rsc.org

The comprehensive characterization of these deuterated impurities is fundamental to ensuring the quality and reliability of this compound as a reference standard for quantitative analytical applications.

Application of Ranolazine D5 As an Internal Standard in Quantitative Bioanalysis

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for the precise and accurate quantification of compounds. nih.gov The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. ncn.gov.pl In the case of ranolazine (B828) analysis, Ranolazine-d5, where five hydrogen atoms are replaced by deuterium (B1214612), is used. medchemexpress.com

This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte (ranolazine) and thus exhibits nearly identical physicochemical properties. This includes its behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the mass difference between deuterium and hydrogen, the SIL-IS can be distinguished from the native analyte by the mass spectrometer.

Any physical loss of the analyte during the multi-step sample preparation and analysis workflow will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the known quantity of the internal standard, the initial concentration of the analyte in the sample can be calculated with high accuracy. This method effectively corrects for variations in sample recovery and potential matrix-induced signal suppression or enhancement, which are common challenges in bioanalysis. ncn.gov.plnih.goveijppr.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Ranolazine Quantification

Robust and reliable LC-MS/MS methods are essential for the quantification of ranolazine in biological samples. The use of this compound as an internal standard is a critical component of these methods, ensuring high data quality. impactfactor.orgnih.gov Method development involves the systematic optimization of various parameters to achieve the desired sensitivity, selectivity, and speed of analysis.

The process typically includes selecting an appropriate liquid chromatography column and mobile phase to achieve efficient separation of ranolazine from endogenous matrix components. nih.govnih.gov Mass spectrometric conditions are optimized in multiple reaction monitoring (MRM) mode to maximize the signal for both ranolazine and its deuterated internal standard. nih.gov For ranolazine, the protonated molecule [M+H]+ at m/z 428.2 is often selected as the precursor ion, which then fragments to a specific product ion (e.g., m/z 279.5) for quantification. nih.gov A corresponding mass transition is monitored for this compound.

In preclinical studies, ranolazine concentrations are measured in various animal matrices, such as rat plasma and tissues. rsc.orgnih.gov The goal of sample preparation is to extract ranolazine and this compound from these complex matrices while removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). impactfactor.orgnih.gov

For instance, in pharmacokinetic studies in rats, plasma and tissue samples are often pretreated using LLE. rsc.org A typical LLE protocol might involve the addition of an organic solvent, such as methyl tert-butyl ether, to the biological sample after it has been spiked with this compound. rsc.org The mixture is vortexed and centrifuged to separate the organic layer containing the analyte and internal standard from the aqueous layer and precipitated proteins. The organic layer is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC-MS/MS system before injection. rsc.org Optimization of the extraction solvent, pH, and extraction time is crucial for maximizing recovery and minimizing matrix components.

| Parameter | Condition | Rationale |

| Matrix | Rat Plasma, Tissue Homogenates | Preclinical pharmacokinetic and tissue distribution studies. rsc.orgnih.gov |

| Internal Standard | This compound | Added prior to extraction to correct for variability. |

| Extraction Technique | Liquid-Liquid Extraction (LLE) | Efficiently separates the drug from proteins and salts. rsc.org |

| Extraction Solvent | Methyl tert-butyl ether | Selected for its ability to effectively extract ranolazine. rsc.org |

| Reconstitution Solvent | Mobile Phase Component | Ensures compatibility with the analytical column and initial chromatographic conditions. |

Method validation is performed to ensure that the analytical method is reliable for its intended purpose. Using a stable isotope-labeled internal standard like this compound is instrumental in achieving high levels of accuracy and precision.

Specificity: The method's specificity is demonstrated by the absence of interfering peaks at the retention times of ranolazine and this compound when blank matrix samples from different sources are analyzed. The high selectivity of MS/MS detection in MRM mode ensures that only the specific mass transitions of the analyte and IS are monitored. impactfactor.orgnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. In typical validation studies for ranolazine, accuracy is reported as the percent deviation from the nominal concentration, and precision is expressed as the relative standard deviation (%RSD). For bioanalytical methods, accuracy is generally required to be within ±15% (±20% at the lower limit of quantification), and precision should not exceed 15% RSD (20% at the LLOQ). nih.govnih.govnih.gov

Recovery: Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While high and consistent recovery is desirable, the use of a co-eluting SIL-IS like this compound compensates for incomplete or variable recovery, as the IS experiences the same degree of loss as the analyte. Studies have reported mean extraction recoveries for ranolazine to be in the range of 82% to 94%. nih.gov

Table: Representative Validation Parameters for Ranolazine Quantification

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Intra-day Precision (%RSD) | ≤15% | < 4.0% nih.gov |

| Inter-day Precision (%RSD) | ≤15% | < 4.0% nih.gov |

| Accuracy (% Deviation) | Within ±15% | ± 3.2% nih.gov |

| Recovery (%) | Consistent and reproducible | 82.36 - 94.25% nih.gov |

Matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting components from the biological matrix. nih.govbioanalysis-zone.com This can lead to ion suppression or enhancement, potentially affecting the accuracy and precision of the assay. eijppr.commedipharmsai.com

The matrix effect is quantitatively assessed by calculating a matrix factor (MF). This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov An MF of 1 indicates no matrix effect, while a value less than 1 suggests ion suppression and a value greater than 1 indicates ion enhancement.

The most significant advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. Since this compound has nearly identical chromatographic and ionization properties to ranolazine, it is affected by co-eluting matrix components in the same way. ncn.gov.pl Therefore, by calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is normalized, ensuring the reliability of the quantification. Validation studies confirm that with the use of an appropriate SIL-IS, the normalized matrix factor is typically close to 1.0, with low variability (RSD < 15%), indicating no significant impact on the analytical results.

Calibration Curve Construction and Quantitative Range Determination

To quantify the concentration of ranolazine in unknown samples, a calibration curve is constructed. certara.com This is generated by analyzing a series of calibration standards prepared by spiking blank biological matrix with known concentrations of ranolazine and a constant concentration of the internal standard, this compound.

A plot is created of the peak area ratio (ranolazine peak area / this compound peak area) versus the nominal concentration of ranolazine. A linear regression analysis, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data points to establish the relationship between the response ratio and concentration. nih.govnih.gov The resulting regression equation (y = mx + b) is then used to calculate the concentration of ranolazine in quality control and unknown study samples.

The quantitative range of the method is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. LC-MS/MS methods for ranolazine have been developed with LLOQs as low as 4-5 ng/mL in plasma, allowing for the characterization of its pharmacokinetic profile. nih.govnih.govnih.gov The calibration curves for ranolazine analysis typically demonstrate excellent linearity over a wide concentration range, with correlation coefficients (r²) greater than 0.99. impactfactor.orgnih.gov

Table: Example of a Ranolazine Calibration Curve Range

| Parameter | Value | Reference |

|---|---|---|

| Matrix | Human Plasma | nih.govnih.govnih.gov |

| Concentration Range | 4 - 2000 ng/mL | nih.gov |

| Regression Model | Weighted Linear Regression (e.g., 1/x²) | certara.com |

| Correlation Coefficient (r²) | > 0.99 | impactfactor.orgnih.gov |

Investigation of Metabolic Stability and Kinetic Isotope Effects of Ranolazine D5

In Vitro Metabolic Stability Studies in Subcellular Fractions and Isolated Cells

In vitro metabolic stability assays are essential for predicting a drug candidate's behavior in vivo and estimating its hepatic clearance gerstel.comnuvisan.com. These studies involve incubating the compound with specific biological matrices like liver microsomes or isolated hepatocytes to observe its degradation over time nuvisan.com.

Liver microsomes, containing high concentrations of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, are commonly used to assess the initial metabolic rates of drug candidates gerstel.comevotec.combioduro.com. While specific studies detailing the microsomal stability of Ranolazine-d5 were not found in the provided search results, Ranolazine (B828) itself is known to be extensively metabolized by CYP3A4 and, to a lesser extent, CYP2D6 wikipedia.orgnih.govnih.govpharmacompass.compatsnap.comnih.goveuropa.eunih.govnih.gov. It is anticipated that this compound would follow similar metabolic routes, with the deuterium (B1214612) atoms potentially influencing the rate of these biotransformations.

Deuterium Kinetic Isotope Effect (KIE) Analysis on Ranolazine Biotransformations

The deuterium kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms, especially when the cleavage of a carbon-hydrogen (C-H) or carbon-deuterium (C-D) bond is a rate-determining step in metabolism nih.govresearchgate.netresearchgate.netgoogle.comfaccts.de. A significant KIE (typically greater than 2) strongly suggests that the C-D bond cleavage is a rate-limiting step in the enzymatic transformation nih.govresearchgate.netgoogle.com.

By comparing the metabolic rates of Ranolazine and this compound, KIE values can be calculated for specific metabolic pathways. If the metabolism of this compound is significantly slower than that of Ranolazine at a deuterated site, it indicates that the C-D bond at that location is crucial for the rate-limiting step of the enzymatic reaction nih.govresearchgate.netresearchgate.netgoogle.com. This information is instrumental in identifying the specific metabolic transformations most affected by deuterium substitution.

Ranolazine's primary metabolism is mediated by CYP3A4, with CYP2D6 playing a secondary role wikipedia.orgnih.govnih.govpharmacompass.compatsnap.comnih.goveuropa.eunih.govnih.gov. Studies involving this compound would focus on quantifying the KIEs for these specific CYP-mediated pathways. For instance, observing a substantial KIE for the metabolism of this compound by CYP3A4 at a deuterated site would confirm that the cleavage of the C-D bond is essential for CYP3A4's catalytic activity at that particular position, thereby aiding in the identification of specific metabolic sites and the enzymes responsible.

Comparative Metabolic Pathway Elucidation of Ranolazine and this compound

Although specific studies detailing the comparative metabolism of Ranolazine and this compound were not found, the principle involves analyzing the stability and metabolite profiles of both compounds under identical in vitro conditions. Differences in the rate of disappearance or the relative abundance of certain metabolites between Ranolazine and this compound would highlight the impact of deuterium substitution on metabolic pathways. Ranolazine undergoes extensive metabolism, with over 40 metabolites identified in plasma and more than 100 in urine, indicating numerous potential sites for deuterium substitution and subsequent KIE studies nih.govpharmacompass.comeuropa.eunih.gov.

Preclinical Pharmacokinetic Evaluation Leveraging Deuterium Labeling

Deuterium labeling represents a sophisticated technique employed in preclinical drug development to meticulously investigate pharmacokinetic profiles and elucidate metabolic pathways, including the study of kinetic isotope effects (KIEs). This compound, a deuterated analog of the anti-anginal drug ranolazine, serves as a critical tool in these advanced analytical endeavors. The incorporation of stable isotopes, such as deuterium, into drug molecules allows for precise tracing of their disposition within biological systems and enables highly accurate quantification. This compound's primary utility lies in its function as an internal standard for the quantitative analysis of ranolazine in various biological matrices, typically employing mass spectrometry techniques like LC-MS or GC-MS caymanchem.comglpbio.commedchemexpress.com. This precision in quantification is fundamental for establishing a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics and is essential for investigating KIEs, where metabolic rates are compared between deuterated and non-deuterated drug forms wikipedia.org.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Deuterium-labeled compounds, exemplified by this compound, are instrumental in preclinical ADME studies conducted within animal models. Their principal role in these studies is as internal standards, facilitating the accurate quantification of the parent drug, ranolazine, through sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) caymanchem.comglpbio.commedchemexpress.com. By introducing a known quantity of this compound into biological samples—including plasma, urine, or tissue homogenates—prior to analysis, researchers can precisely determine the concentration of ranolazine. This accuracy is achieved because this compound mirrors the chemical and chromatographic behavior of ranolazine, differing only in mass, thereby compensating for potential variations introduced during sample preparation, extraction, and instrumental analysis.

While specific published research detailing the administration of this compound to animal models for the independent elucidation of ranolazine's ADME profile was not found within the provided search results, the general application of deuterated analogs in such studies encompasses several key areas:

Accurate Quantification of Drug Concentrations: Ensuring precise measurement of ranolazine's absorption rates, tissue distribution patterns, and excretion kinetics across different animal species.

Metabolic Profiling Support: Although this compound is not typically administered to discover novel metabolites, its role as a standard is indispensable for accurately quantifying the parent drug and its known metabolites during metabolic profiling investigations. Ranolazine itself undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) 3A4 enzymes, with a lesser contribution from CYP2D6 nih.govresearchgate.netnih.gov.

Bioavailability and Bioequivalence Assessments: this compound is crucial for establishing the bioavailability of various ranolazine formulations in preclinical species, thereby ensuring consistent and reliable drug exposure.

The precise quantitative data enabled by this compound is foundational for constructing robust pharmacokinetic models that effectively describe the absorption, distribution, metabolism, and excretion of ranolazine within preclinical subjects.

Determination of Deuterium Retention and Exchange in Biological Systems

The assessment of deuterium retention and exchange within biological systems is a critical step for studies focused on investigating kinetic isotope effects (KIEs) and for validating the reliability of deuterated internal standards. Deuterium atoms, when integrated into a molecule, can influence the rate of chemical reactions, particularly metabolic transformations involving the cleavage of carbon-hydrogen (C-H) bonds. This phenomenon is termed the kinetic isotope effect (KIE), formally defined as the ratio of rate constants for reactions involving the lighter isotope (hydrogen) compared to the heavier isotope (deuterium), often expressed as kH/kD wikipedia.org. A significant KIE typically indicates that the cleavage of the C-H bond at the deuterated position is a rate-limiting step in the drug's metabolic pathway.

This compound, which contains five deuterium atoms, is engineered for stability under physiological conditions. The integrity of the deuterium label is paramount for its effectiveness as an internal standard and for accurate KIE studies. Should the deuterium atoms readily exchange with endogenous hydrogen atoms in the biological environment—for instance, through mechanisms like enolization—the precision of quantitative measurements and the validity of KIE calculations would be compromised.

While specific studies detailing the rates of deuterium retention and exchange for this compound across various biological systems were not identified in the provided search results, general principles guide their application:

Stability of Isotopic Label: For this compound to function effectively as an internal standard, the deuterium atoms are strategically positioned at sites less susceptible to metabolic attack or isotopic exchange. The inherent strength of the C-D bond, relative to the C-H bond, contributes to a reduced rate of metabolism at labeled positions wikipedia.org.

Method Validation: Prior to its use, deuterated internal standards like this compound undergo rigorous validation to confirm minimal isotopic exchange and metabolic degradation under the intended experimental conditions. This validation process ensures that the measured ratio between this compound and ranolazine accurately reflects the true concentration of ranolazine.

KIE Measurement: In scenarios where this compound might be employed directly for KIE measurements, researchers would compare the metabolic clearance rates or the formation kinetics of specific metabolites from this compound against those from unlabeled ranolazine. A demonstrably slower metabolic rate for this compound would signify a primary KIE, thereby providing valuable insights into the specific metabolic enzymes and reaction mechanisms involved.

The availability of this compound as a well-characterized compound with defined isotopic enrichment is essential for researchers engaged in detailed metabolic investigations and KIE determinations.

Compound List:

Ranolazine

this compound

Table 1: Properties of this compound as an Internal Standard

| Property | Value/Description | Source Index |

| Chemical Name | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl-1,1,2,3,3-d5]-1-piperazineacetamide | caymanchem.com |

| CAS Number | 1092804-87-9 | caymanchem.com |

| Molecular Formula | C24H28D5N3O4 | caymanchem.com |

| Formula Weight | 432.6 | caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d5) | caymanchem.com |

| Primary Application | Internal standard for quantification of ranolazine by GC- or LC-MS | caymanchem.comglpbio.commedchemexpress.com |

| Associated Research | Toxicology & Xenobiotic Metabolism, Cardiovascular Diseases, Heart Failure, Arrhythmia | caymanchem.com |

Mechanistic Pharmacological Research Employing Ranolazine D5

Ligand Binding and Receptor Interaction Studies in Isolated Systems

Investigations into the binding characteristics of Ranolazine (B828), facilitated by the use of its deuterated form in analytical methodologies, have revealed its interaction with multiple receptor systems beyond its primary ion channel targets.

Radioligand binding assays have been employed to determine the affinity of Ranolazine for various receptors. These studies have demonstrated that Ranolazine possesses inhibitory activity at α1- and β-adrenergic receptors. The binding affinities (Ki), which represent the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand, have been quantified in isolated systems. These findings indicate a multi-target profile for Ranolazine, although its affinity for these adrenergic receptors is lower than its potency for its primary ion channel targets.

| Receptor | Binding Affinity (Ki) Range (µM) | Reference |

|---|---|---|

| α1-adrenergic | 8.2 - 19.5 | nih.gov |

| β1-adrenergic | 1.4 - 8.6 | nih.gov |

| β2-adrenergic | 0.5 - 14.8 | nih.gov |

While the functional consequences of Ranolazine's interaction with its targets are well-documented in preclinical models, specific data quantifying the percentage of target occupancy at a molecular level in these models are not extensively detailed in the available literature. Such studies, often requiring techniques like positron emission tomography (PET) with a radiolabeled tracer, are essential for correlating the concentration of a drug in tissue with the engagement of its specific molecular target.

Ion Channel Modulation Studies in Cell Lines and Isolated Myocytes

The principal mechanism of Ranolazine's therapeutic action is its modulation of cardiac ion channels. The use of Ranolazine-d5 as an internal standard is crucial for establishing accurate concentration-response relationships in these experimental systems.

Ranolazine is a potent and selective inhibitor of the late component of the inward sodium current (INa). medscape.comresearchgate.netnih.gov This late current can be pathologically enhanced under conditions such as ischemia, leading to sodium and subsequent calcium overload within cardiac myocytes. nih.govwikipedia.org Mechanistic studies in various isolated systems, including ventricular myocytes from different species and cell lines expressing human sodium channels, have consistently demonstrated this inhibitory effect. nih.gov The inhibition is concentration-dependent, with reported IC50 values (the concentration required to inhibit 50% of the current) typically falling within the range of 5 to 15 µM. nih.govnih.gov This action is considered a primary mechanism for its cardioprotective effects. medscape.com

| Experimental System | IC50 (µM) | Reference |

|---|---|---|

| Mouse Myocytes (Long QT Syndrome 3 Mutant) | 5.9 - 15 | nih.gov |

| Canine Ventricular Myocytes (Heart Failure Model) | 5.9 - 15 | nih.gov |

| Guinea Pig Ventricular Myocytes (H2O2 or ATX-II treated) | 5.9 - 15 | nih.gov |

| HEK293 Cells (Expressing human Nav1.5) | 5.9 - 15 | nih.gov |

In addition to its effects on the late sodium current, Ranolazine also modulates the rapid component of the delayed rectifier potassium current (IKr). nih.govnih.govnih.gov This current is critical for cardiac repolarization. Inhibition of IKr by Ranolazine is observed at concentrations similar to those that inhibit the late sodium current. nih.gov This dual action on both depolarizing (late INa) and repolarizing (IKr) currents results in a complex net effect on the cardiac action potential.

| Experimental System | IC50 (µM) | Reference |

|---|---|---|

| Canine Ventricular Myocytes | 11.5 | nih.gov |

| HEK293 Cells | 14.4 | nih.gov |

Cellular Uptake and Transport Mechanism Investigations using Deuterated Analogs

The movement of drugs across cell membranes is governed by both passive diffusion and the activity of membrane transport proteins. Ranolazine has been identified as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide variety of substances out of cells. P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a significant role in drug absorption and distribution. The use of this compound as a stable-isotope labeled internal standard is fundamental in pharmacokinetic studies designed to investigate the influence of transporters like P-gp on Ranolazine's disposition. Because its physicochemical properties are virtually identical to the unlabeled drug, this compound is assumed to be transported by P-gp in the same manner, allowing for precise measurement of the parent compound in studies examining drug-drug interactions involving P-gp inhibitors or inducers.

Quality Control and Certified Reference Material Development for Ranolazine D5

Establishment of Ranolazine-d5 as a Certified Reference Material (CRM)

The establishment of this compound as a Certified Reference Material (CRM) is a meticulous process that elevates it from a mere chemical reagent to a metrological standard. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.organsi.org

The production of a this compound CRM begins with its synthesis, which aims to achieve high chemical and isotopic purity. Various synthetic routes can be employed for the deuteration of organic compounds, including isotope exchange approaches or multi-step synthesis starting from commercially available deuterated precursors. researchgate.net Following synthesis, the material undergoes extensive purification to remove residual solvents, starting materials, and any non-deuterated or partially deuterated species.

Once a batch of high-purity this compound is produced, it must undergo a formal certification process conducted by a Reference Material Producer (RMP) accredited under standards such as ISO 17034. ansi.org This process involves:

Homogeneity assessment: Ensuring that the property of interest (e.g., purity) is uniform across all units within the batch.

Stability assessment: Evaluating the stability of the compound under defined storage and transport conditions to establish a shelf-life.

Characterization: Determining the certified value of the property (e.g., purity as a mass fraction) using one or more validated analytical methods.

The culmination of this process is the issuance of a certificate of analysis that provides the certified value, its uncertainty, and a statement of metrological traceability, thereby formally establishing the batch as a CRM. iaea.org

Metrological Characterization and Uncertainty Assessment for CRMs

The metrological characterization of a this compound CRM candidate is a comprehensive evaluation to assign a property value and its associated uncertainty. The primary property of interest for a CRM of this nature is its purity, typically expressed as a mass fraction. The characterization must be performed using metrologically valid procedures.

Several analytical techniques would be employed to determine the purity of this compound and to identify and quantify any impurities. These can include:

Chromatographic methods: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection to separate and quantify organic impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy: Quantitative NMR (qNMR) is a primary ratio method that can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified reference material of known purity.

Mass Spectrometry (MS): To confirm the isotopic distribution and measure the isotopic purity of the this compound.

Thermogravimetric Analysis (TGA): To determine the content of volatile impurities.

Karl Fischer Titration: To quantify the water content.

Table 1: Illustrative Metrological Characterization Data for a this compound CRM Batch

| Parameter | Method | Result | Uncertainty Contribution |

| Purity (by qNMR) | 1H NMR | 99.85% | ± 0.05% |

| Organic Impurities | HPLC-UV | < 0.05% | ± 0.02% |

| Water Content | Karl Fischer Titration | 0.08% | ± 0.01% |

| Residual Solvents | GC-HS | < 0.02% | ± 0.01% |

| Isotopic Purity | LC-MS | 99.9% | ± 0.05% |

| Certified Purity | Mass Balance | 99.8% | ± 0.1% |

This table contains illustrative data for educational purposes.

Traceability and Interlaboratory Comparison Studies for Analytical Standards

Metrological traceability is a cornerstone of the CRM concept, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. nih.goveurachem.org For a this compound CRM, traceability of the certified purity value is typically established through calibration of the analytical instruments with primary standards from a National Metrology Institute (NMI) or other recognized sources. For example, in qNMR, a certified standard of known purity is used to calibrate the measurement, thereby linking the purity of this compound to that standard.

Interlaboratory comparison (ILC) studies are a vital tool for validating analytical methods and demonstrating the competence of laboratories. fdalab.am In the context of this compound as an analytical standard, participation in ILCs or proficiency testing (PT) schemes, organized by accredited providers according to ISO/IEC 17043, is crucial. isobudgets.com These studies involve distributing homogeneous and stable samples of this compound to multiple laboratories. Each laboratory analyzes the sample using their own methods, and the results are compared to a reference value.

Successful participation in such studies provides objective evidence of a laboratory's ability to produce accurate and reliable results. For the RMP, ILCs can also be used as part of the characterization process for a new CRM, where a consensus value from a group of expert laboratories can contribute to the certified value. youtube.com

Table 2: Example of an Interlaboratory Comparison Study Design for this compound

| Study Parameter | Description |

| Test Article | Homogenized and stabilized this compound material. |

| Participants | A group of pre-qualified analytical laboratories. |

| Assigned Value | Determined by a reference laboratory using a primary method. |

| Evaluation Criteria | z-scores to assess the performance of each participant. |

| Purpose | To assess the proficiency of laboratories in quantifying this compound and to validate analytical methods. |

This table contains illustrative data for educational purposes.

Good Manufacturing Practices (GMP) and Quality Assurance in Deuterated Compound Production

The production of this compound intended for use as a CRM, and particularly for applications in regulated pharmaceutical development, should follow the principles of Good Manufacturing Practices (GMP). While the full extent of GMP for active pharmaceutical ingredients (APIs) as detailed in ICH Q7 may not be required for a CRM, the underlying principles of quality management are essential. fda.govpharmuni.comeuropa.eu

A robust quality management system should be in place, encompassing:

Documentation and Record-Keeping: Detailed records of the synthesis, purification, and characterization of each batch must be maintained. This includes batch production records, standard operating procedures (SOPs), and certificates of analysis for all starting materials.

Personnel: All personnel involved in the production and quality control of this compound must be adequately trained and qualified.

Facility and Equipment: The facilities and equipment used must be suitable for their intended purpose and properly maintained and calibrated.

Quality Control: A dedicated quality control unit should be responsible for the approval of all procedures, specifications, and the final release of the this compound batch. canada.ca

For deuterated compounds specifically, quality assurance must also focus on controlling the isotopic purity and distribution. This involves careful selection of deuterated starting materials and reagents, as well as the use of analytical techniques like mass spectrometry and NMR to verify the level and position of deuterium (B1214612) incorporation. acs.org The complexity and higher cost associated with the synthesis of deuterated compounds necessitate stringent in-process controls to ensure consistency and minimize batch-to-batch variability. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Ranolazine Analogs

Development of Novel Site-Specific Deuteration Technologies

The strategic placement of deuterium (B1214612) atoms within a molecule can significantly alter its metabolic fate, often leading to improved stability and a more favorable pharmacokinetic profile. Future research into deuterated ranolazine (B828) analogs will heavily rely on the advancement of site-specific deuteration technologies. Current methods often involve multi-step syntheses, but emerging techniques promise more efficient and precise deuterium incorporation.

Recent breakthroughs in catalysis offer promising avenues for the specific deuteration of complex molecules like ranolazine. nih.govresearchgate.netnih.gov Methodologies utilizing transition metals such as copper, silver, and palladium are being developed to facilitate direct C-H bond activation and subsequent deuteration. nih.govnih.gov These catalysts can enable the exchange of hydrogen for deuterium at specific, unactivated C(sp3)-H bonds, which are abundant in the ranolazine structure. researchgate.net A key advantage of these newer methods is the use of inexpensive and readily available deuterium sources like heavy water (D₂O). nih.govresearchgate.net

The development of such technologies would allow medicinal chemists to create a panel of ranolazine analogs, each deuterated at a different metabolically susceptible position. This would enable a systematic investigation into how deuteration at specific sites affects the drug's metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are known to metabolize ranolazine. nih.gov The ability to fine-tune the degree of deuteration—installing one, two, or three deuterium atoms at a target site—could further refine the drug's properties. nih.gov

Table 1: Comparison of Deuteration Technologies

| Technology | Description | Advantages for Ranolazine Analogs |

| Traditional Synthesis | Multi-step synthesis using deuterated building blocks. | Well-established chemical routes. |

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium on the final molecule using a catalyst (e.g., Pd, Ag, Cu). | Fewer synthetic steps, potential for late-stage modification, cost-effective deuterium source (D₂O). nih.govnih.govx-chemrx.com |

| Photoredox Catalysis | Uses light to initiate a radical-based hydrogen/deuterium exchange. | Mild reaction conditions, high selectivity for specific C-H bonds. researchgate.net |

Integration of Ranolazine-d5 in Advanced Preclinical Drug Screening Platforms

This compound is primarily utilized as an internal standard for the accurate quantification of ranolazine in biological samples during preclinical and clinical studies. medchemexpress.com Its future integration into advanced preclinical screening platforms will be crucial for accelerating the development of new ranolazine derivatives. High-throughput screening (HTS) and absorption, distribution, metabolism, and excretion (ADME) panels are foundational in modern drug discovery.

In these platforms, this compound serves as an indispensable tool for liquid chromatography-mass spectrometry (LC-MS) based assays. By adding a known quantity of this compound to a biological sample (e.g., plasma, liver microsomes), researchers can precisely measure the concentration of the non-deuterated ranolazine, correcting for variations in sample preparation and instrument response. medchemexpress.com

Future preclinical platforms will likely involve more complex and physiologically relevant systems, such as organ-on-a-chip models and advanced 3D cell cultures that better mimic human tissues. In these sophisticated in vitro systems, this compound will be essential for:

Metabolic Stability Assays: Determining the rate at which new ranolazine analogs are broken down by liver cells (hepatocytes).

Drug Transporter Studies: Investigating how ranolazine and its analogs interact with transporter proteins like P-glycoprotein. nih.gov

Pharmacokinetic Modeling: Providing precise concentration data to build computational models that predict the drug's behavior in the human body.

The use of this compound ensures the high quality and reliability of the data generated from these advanced screening methods, which is critical for making informed decisions about which drug candidates should progress to clinical trials.

Application in Systems Pharmacology and Quantitative Proteomics Research

Systems pharmacology aims to understand how drugs affect the complex networks of biological systems. Quantitative proteomics, a key tool in this field, involves the large-scale measurement of proteins and their changes in response to a drug. ahajournals.org This approach holds immense potential for elucidating the broader mechanisms of action of ranolazine and its deuterated analogs beyond their known effects on ion channels. nih.govmdpi.com

While ranolazine is known to inhibit the late sodium current in cardiomyocytes, its full impact on the cardiac proteome is not completely understood. nih.gov Future research can leverage quantitative proteomics to investigate how ranolazine treatment alters the expression and post-translational modification of proteins involved in:

Cardiac energy metabolism acs.org

Calcium signaling pathways acs.org

Contractile machinery

Pathways related to cardiac hypertrophy and fibrosis nih.gov

In such studies, ranolazine would be used to treat cardiac cells or tissues, and sophisticated mass spectrometry techniques would then be employed to compare the proteome of treated samples to untreated controls. ahajournals.org this compound would be critical during the analytical phase of these experiments, serving as an internal standard to ensure accurate quantification of ranolazine levels within the experimental system, thereby allowing researchers to correlate specific protein changes with a defined drug exposure. This approach can help identify novel therapeutic targets, uncover potential off-target effects, and discover biomarkers that could predict patient response to ranolazine therapy. nih.gov

Exploration of Other Isotopic Labeling Strategies for Ranolazine Derivatives

While deuterium labeling is primarily focused on altering pharmacokinetics, other isotopic labeling strategies can provide deeper insights into a drug's mechanism and metabolic pathways. The synthesis of ranolazine derivatives incorporating stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) opens up new avenues for research. medchemexpress.commedchemexpress.com

Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms into the ranolazine scaffold can be used in metabolic flux analysis. nih.govnih.gov By treating cells with ¹³C-labeled ranolazine, researchers can trace the path of the carbon atoms as the drug is metabolized. This allows for the unambiguous identification of metabolites and provides a quantitative map of the metabolic pathways involved. nih.gov This is a more direct and powerful method for studying drug metabolism than traditional approaches that rely on identifying metabolites without the aid of isotopic labels.

Nitrogen-15 (¹⁵N) Labeling: Ranolazine contains a piperazine (B1678402) ring with two nitrogen atoms. nih.gov Labeling these nitrogen atoms with ¹⁵N could be used in specialized proteomics studies to investigate drug-protein interactions or to measure the turnover of specific proteins that may be affected by the drug. nih.govnih.gov Isotope Ratio Mass Spectrometry (IRMS) using ¹³C and ¹⁵N labeled analogs can also be employed to trace the origin and synthetic route of the drug substance, which has applications in pharmaceutical forensics. nih.gov

Table 2: Applications of Different Isotopic Labels for Ranolazine

| Isotope | Label | Primary Research Application |

| Hydrogen-2 | Deuterium (d) | Altering pharmacokinetics (metabolic stability), internal standard for quantification. medchemexpress.com |

| Carbon-13 | ¹³C | Metabolic pathway elucidation, metabolite identification. nih.gov |

| Nitrogen-15 | ¹⁵N | Drug-protein interaction studies, protein turnover analysis. nih.govnih.gov |

By expanding the toolkit of isotopically labeled ranolazine analogs, researchers can gain a more comprehensive understanding of its pharmacology, paving the way for the development of safer and more effective second-generation antianginal therapies.

Q & A

Q. What are the standard protocols for using Ranolazine-d5 as an internal standard in quantitative mass spectrometry?

To ensure accurate quantification, researchers should prepare calibration curves using serial dilutions of this compound spiked into blank biological matrices (e.g., plasma, tissue homogenates). Validate parameters such as linearity (R² ≥ 0.99), precision (CV < 15%), and accuracy (85–115% recovery). Matrix effects should be assessed by comparing analyte response in matrix versus solvent .

Q. How is this compound synthesized and characterized to ensure isotopic purity?

Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration). Isotopic purity (>98% deuterium incorporation) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify deuterium placement. Elemental analysis ensures no residual hydrogen at labeled positions .

Q. What analytical techniques validate the identity and purity of this compound?

Liquid chromatography-mass spectrometry (LC-MS) with tandem MS/MS fragmentation confirms structural identity. Purity is assessed via reverse-phase HPLC with UV detection (≥95% purity), while isotopic distribution is validated using HRMS .

Q. What are the critical parameters when preparing calibration standards with this compound?

Use gravimetric preparation to ensure accuracy, solvent compatibility (e.g., methanol or acetonitrile), and matrix-matched dilution to minimize variability. Store standards at -80°C to prevent degradation, and avoid repeated freeze-thaw cycles .

Q. What storage conditions are recommended to maintain this compound stability?

Store lyophilized this compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For solution-phase storage, use anhydrous dimethyl sulfoxide (DMSO) and aliquot to prevent hydrolysis .

Advanced Research Questions

Q. How can mass spectrometry parameters be optimized to distinguish this compound from its non-deuterated form?

Use high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) to resolve isotopic peaks. Adjust collision energy to minimize in-source fragmentation and optimize ion transmission settings. Employ chromatographic separation (e.g., UPLC with sub-2µm columns) to reduce co-elution interference .

Q. What strategies mitigate isotopic interference when using this compound in complex biological samples?

Pre-purify samples via solid-phase extraction (SPE) or protein precipitation. Apply mathematical corrections (e.g., isotopic pattern deconvolution algorithms) to account for natural abundance deuterium in endogenous compounds. Validate using blank matrix samples spiked with non-deuterated Ranolazine .

Q. How does deuterium substitution impact the metabolic stability of this compound compared to the parent compound?

Conduct in vitro assays using human liver microsomes (HLM) or hepatocytes. Compare metabolic half-life (t½) and intrinsic clearance (CLint) between Ranolazine and this compound. Use LC-MS/MS to quantify deuterium retention in metabolites, assessing kinetic isotope effects (KIE) .

Q. How to cross-validate quantitative results obtained using this compound with alternative isotopic labels?

Perform parallel experiments with <sup>13</sup>C- or <sup>15</sup>N-labeled analogs. Use Bland-Altman analysis or Passing-Bablok regression to evaluate concordance between methods. Ensure both internal standards exhibit similar extraction efficiencies and matrix effects .

Q. How to assess the long-term stability of this compound in biological matrices during pharmacokinetic studies?

Prepare quality control (QC) samples at low, medium, and high concentrations. Store QCs under study conditions (-80°C, -20°C, 4°C) and analyze stability at 0, 1, 3, and 6 months. Criteria for acceptable stability include ±15% deviation from nominal concentrations .

Methodological Considerations

- Experimental Design : Ensure reproducibility by documenting instrument settings (e.g., LC gradient, MS ionization mode), sample preparation protocols, and statistical methods (e.g., ANOVA for inter-batch variability) .

- Data Contradictions : Resolve discrepancies (e.g., variable recovery rates) by re-analyzing samples with alternative columns, solvents, or internal standards. Verify deuterium integrity via HRMS if isotopic drift is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.